

UF-17 HCI: A Comprehensive Technical Whitepaper

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Compound of Interest		
Compound Name:	UF-17 HCI	
Cat. No.:	B1195031	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 HCI is a synthetic compound with a unique history, originating from antidepressant research programs and now primarily utilized as an analytical reference standard in forensic and research settings. This document provides an in-depth technical overview of **UF-17 HCI**, including its discovery, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a summary of its physicochemical and analytical data. The information is intended to serve as a comprehensive resource for professionals in drug development, forensic science, and chemical research.

Introduction and Historical Context

UF-17 HCI, chemically known as N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride, is a compound that emerged from the drug discovery programs of The Upjohn Company (now a part of Pfizer) in the early 1980s.[1] Initially investigated for its potential as a nontricyclic antidepressant agent, its development trajectory shifted over time.[2]

The designation "UF-17" was later applied by Cayman Chemical, reflecting its structural similarities to other compounds of interest in forensic science, such as the synthetic opioid U-47700 and fentanyl, as well as referencing its origins in Upjohn's patent literature.[1][2]



Today, **UF-17 HCI**'s primary significance lies in its role as a certified reference material.[1] Due to its structural characteristics, it serves as a crucial analytical standard for the identification and quantification of novel psychoactive substances (NPS) in forensic laboratories.[1] While its initial development did not lead to a commercial antidepressant, its unique properties have made it an invaluable tool in the ongoing efforts to monitor and control the spread of emerging synthetic drugs.

Physicochemical and Analytical Data

A summary of the known physicochemical and analytical properties of **UF-17 HCl** is provided below. This data is essential for its proper handling, storage, and analytical characterization.

Table 1: Physicochemical Properties of UF-17 HCI

Property	Value	Source
IUPAC Name	N-[(1R,2R)-2- (dimethylamino)cyclohexyl]-N- phenylpropanamide;hydrochlor ide	[1]
Synonyms	N-trans-(2- (dimethylamino)cyclohexyl)-N- phenylpropanamide HCl	[1]
Molecular Formula	C17H26N2O · HCl	[3]
Molecular Weight	310.86 g/mol	[3]
Appearance	White powder	[3]
Melting Point	Not Determined	[3]
Solubility	Information not readily available.	

Table 2: Analytical Data for **UF-17 HCI**

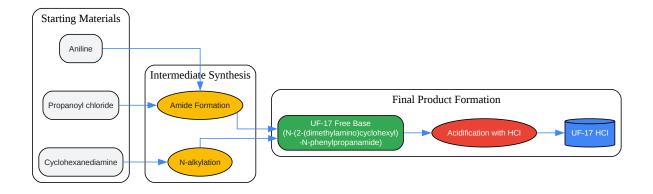


Analytical Method	Key Parameters and Observations	Source
¹ H NMR	Spectrum available in methanol-d4.	[3]
GC/MS	Retention Time: 11.26 min (under specified conditions). Key m/z fragments observed.	[3]
UVmax	Not Determined	[3]

Synthesis of UF-17 HCl

The synthesis of **UF-17 HCI** involves a multi-step process culminating in the formation of the hydrochloride salt. The key transformation is the formation of the amide bond.

Logical Workflow for the Synthesis of UF-17 HCI



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Caption: A simplified workflow for the synthesis of **UF-17 HCI**, highlighting the key stages of intermediate formation and final product generation.



Experimental Protocol: Synthesis of N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide hydrochloride (UF-17 HCl)

The following is a representative protocol based on the original synthesis of related compounds.

Materials:

- trans-N,N-dimethyl-1,2-cyclohexanediamine
- Propanoyl chloride
- Triethylamine
- Anhydrous diethyl ether
- Hydrochloric acid (ethereal solution)

Procedure:

- Amide Formation: A solution of trans-N,N-dimethyl-1,2-cyclohexanediamine in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath.
- A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise to the cooled diamine solution with continuous stirring.
- Triethylamine is added to the reaction mixture to act as a base and scavenge the HCl formed during the reaction.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
- The filtrate, containing the free base of UF-17, is concentrated under reduced pressure.



- Salt Formation: The resulting oil (UF-17 free base) is redissolved in anhydrous diethyl ether.
- An ethereal solution of hydrochloric acid is added dropwise to the solution of the free base with stirring.
- The precipitated solid, UF-17 HCI, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activity

While initially explored as an antidepressant, there is a lack of published data on the pharmacological activity of **UF-17 HCl** at CNS receptors, including opioid receptors.[1][2] However, some studies have indicated that UF-17 possesses antibacterial properties.

Antibacterial Activity

UF-17 has demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall and the inhibition of protein synthesis.[1]

Table 3: Antibacterial Activity of UF-17

Bacterial Strain	Activity	Quantitative Data (e.g., MIC)	Source
Staphylococcus aureus	Active	Data not available in reviewed literature.	[1]
Escherichia coli	Active	Data not available in reviewed literature.	[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:



UF-17 HCI

- Bacterial strains (S. aureus, E. coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator (37°C)

Procedure:

- · Preparation of Bacterial Inoculum:
 - A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.
 - The bacterial suspension is diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Preparation of **UF-17 HCI** Dilutions:
 - A stock solution of **UF-17 HCI** is prepared in a suitable solvent (e.g., sterile deionized water or DMSO).
 - A series of twofold dilutions of the stock solution are prepared in MHB in the wells of a 96well microtiter plate.

Inoculation:

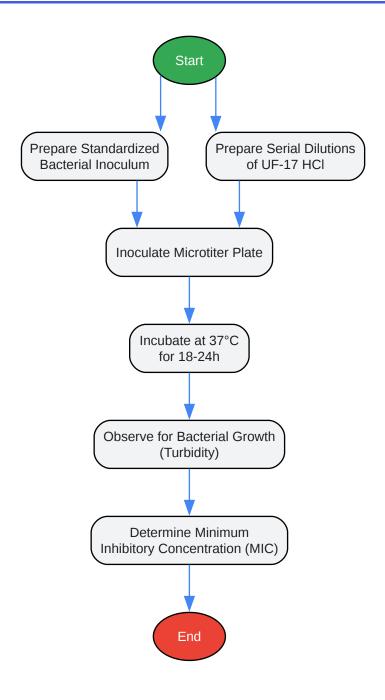
- Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria in MHB without the compound) and a negative control (MHB only).



- Incubation:
 - The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is determined as the lowest concentration of UF-17 HCl that completely inhibits visible growth of the bacteria (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Logical Workflow for MIC Determination





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Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) of **UF-17 HCI** using a broth microdilution assay.

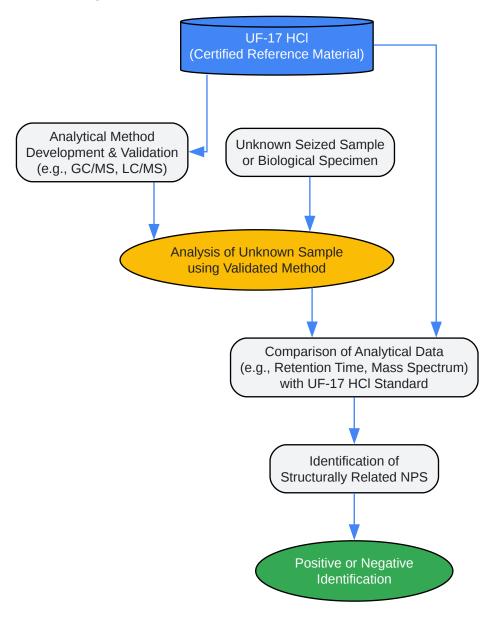
Application in Forensic Science

The primary contemporary application of **UF-17 HCI** is as a reference standard in forensic toxicology and chemistry. Its structural relationship to potent synthetic opioids makes it a



valuable tool for the development and validation of analytical methods aimed at detecting and identifying these controlled substances in seized materials and biological samples.

Role as an Analytical Reference Standard



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Caption: A diagram illustrating the role of **UF-17 HCI** as a reference standard in the forensic analysis workflow for the identification of novel psychoactive substances (NPS).

Conclusion



UF-17 HCI represents a fascinating case study in the lifecycle of a synthetic compound. Originally synthesized with therapeutic intent in the field of antidepressant research, its modern value has been realized in a completely different scientific domain. As a well-characterized analytical standard, it plays a vital role in the efforts of forensic scientists to keep pace with the ever-evolving landscape of novel psychoactive substances. Furthermore, its reported antibacterial properties, though not extensively studied, suggest potential avenues for future research. This whitepaper has provided a consolidated and in-depth overview of the discovery, synthesis, and application of **UF-17 HCI**, intended to be a valuable resource for the scientific community.

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